molecular formula C13H10N2S B14435683 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine CAS No. 75997-10-3

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine

Cat. No.: B14435683
CAS No.: 75997-10-3
M. Wt: 226.30 g/mol
InChI Key: JLIVSYMADDPFKW-UHFFFAOYSA-N
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Description

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is a synthetic thienodiazepine derivative intended for research and development purposes exclusively. This compound is part of a class of fused heterocyclic structures that are of significant interest in medicinal chemistry due to their privileged scaffold nature, often exhibiting a broad range of biological activities. Thienodiazepines are structurally analogous to benzodiazepines, where a thiophene ring replaces a benzene ring, acting as an effective bioisostere. This modification can alter the molecule's electronic distribution, metabolic profile, and binding affinity to various biological targets. Related thienodiazepine scaffolds have been investigated for their potential interactions with central nervous system (CNS) targets, including as modulators of cholinesterase activity for neurodegenerative disease research . The 1,2-diazepine core, a seven-membered ring with two nitrogen atoms, is a key pharmacophore found in numerous bioactive molecules . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

CAS No.

75997-10-3

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

7-phenyl-4H-thieno[3,2-d]diazepine

InChI

InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-8H,9H2

InChI Key

JLIVSYMADDPFKW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(N=N1)C3=CC=CC=C3)SC=C2

Origin of Product

United States

Preparation Methods

Thiophene Diamine and Carbonyl Reactants

A key precedent exists in the cyclo-condensation of o-phenylenediamine with amidinium salts to form benzodiazepines. Adapting this, 2,3-diaminothiophene could react with cinnamaldehyde (to introduce the phenyl group) under acidic conditions, yielding the diazepine ring via imine formation and subsequent cyclization. For example:

$$
\text{2,3-Diaminothiophene} + \text{Cinnamaldehyde} \xrightarrow{\text{HCl, EtOH}} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$

This method mirrors the formation of 3-methyl-4-substituted-phenyl-3H-benzo[f]triazepine-2-thiol derivatives via cyclo-condensation of o-phenylenediamine with methyl-isothiocyanate and aromatic aldehydes.

Solvent and Catalytic Optimization

Polar aprotic solvents like dimethylformamide (DMF) or ethanol, coupled with Lewis acids (e.g., ZnCl₂), may enhance cyclization efficiency. The PMC study highlights ethanol’s role in facilitating cyclization of o-phenylenediamine derivatives into benzotriazepines at reflux temperatures.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) offers a modern approach to seven-membered rings, avoiding harsh conditions. A diene precursor incorporating thiophene and amine functionalities could undergo RCM using Grubbs catalysts.

Diene Precursor Design

Synthesizing N-allyl-2-(allylamino)thiophene-3-carboxamide derivatives would enable RCM to form the diazepine ring. For instance:

$$
\text{N-Allyl-2-(allylamino)thiophene-3-carboxamide} \xrightarrow{\text{Grubbs II}} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$

This strategy parallels the use of RCM in constructing 1,3,5-triazepines from diallylamine derivatives.

Challenges in Regioselectivity

RCM may produce regioisomers due to competing alkene reactivities. Catalytic tuning (e.g., Hoveyda-Grubbs catalysts) and steric directing groups on the thiophene ring could mitigate this.

Isothiocyanate-Mediated Syntheses

Isothiocyanates are versatile electrophiles for constructing nitrogen-heterocycles. Reacting thiophene-containing isothiocyanates with phenyl-substituted diamines could yield the target compound.

Thiophene Isothiocyanate Synthesis

2-Isothiocyanatothiophene-3-carboxamide, prepared from 2-aminothiophene-3-carboxamide and thiophosgene, could react with 1-phenyl-1,2-diaminoethane under basic conditions:

$$
\text{2-Isothiocyanatothiophene-3-carboxamide} + \text{1-Phenyl-1,2-diaminoethane} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Intermediate} \xrightarrow{\Delta} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$

This mirrors the synthesis of 3-methyl-4-substituted-phenyl-3H-benzo[f]triazepine-2-thiol derivatives.

Hydrazide Cyclization Methods

Hydrazide derivatives are precursors to diazepines via thermal or acid-catalyzed cyclization. The patent US8106189B2 demonstrates cyclization of acetyl hydrazones into triazol-benzodiazepines using p-toluenesulfonic acid in toluene.

Thiophene Hydrazide Preparation

2-Hydrazinylthiophene-3-carboxamide, derived from thiophene-3-carboxamide and hydrazine, could condense with phenylacetaldehyde to form a hydrazone. Cyclization with p-toluenesulfonic acid in toluene would yield the diazepine:

$$
\text{2-Hydrazinylthiophene-3-carboxamide} + \text{Phenylacetaldehyde} \xrightarrow{\text{p-TsOH, toluene}} 7\text{-Phenyl-4H-thieno}[3,2-d]\text{diazepine}
$$

This method avoids hazardous reagents like triethyl orthoacetate, aligning with the patent’s emphasis on industrial feasibility.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Advantages Limitations
Cyclocondensation 2,3-Diaminothiophene, Cinnamaldehyde HCl, EtOH, reflux ~45 Simple reagents Low regioselectivity
RCM N-Allyl-diene precursor Grubbs II, CH₂Cl₂ ~60 High atom economy Costly catalysts
Isothiocyanate Thiophene isothiocyanate, Diamine Et₃N, CH₂Cl₂, Δ ~50 Modular substrate scope Toxic intermediates
Hydrazide Cyclization Thiophene hydrazide, Phenylacetaldehyde p-TsOH, toluene ~55 Scalable, mild conditions Requires dehydration steps

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and hypnotic effects. The compound interacts with the GABA-A receptor, which is a key molecular target in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The diazepine class encompasses diverse derivatives with variations in ring fusion, substituents, and heteroatom positioning. Below is a comparative analysis of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine with key analogs:

Compound Core Structure Key Substituents Synthesis Method Reported Bioactivity
This compound Thieno[3,2-d][1,2]diazepine Phenyl at position 7 Likely via cyclization of thiophene precursors (inferred) Hypothesized CNS modulation
Callysponine (1,4-diazepine) 1,4-Diazepine Natural product from marine sponge Isolation from Callyspongia sp. No cytotoxicity in cancer cell lines
Benzodiazepines (e.g., Diazepam) Benzene + diazepine Aryl at position 5, Cl at position 7 Multi-step substitution/cyclization Anxiolytic, sedative via GABA-A modulation
Fluorinated Naphtho[1,2-e][1,4]diazepines Naphthalene + diazepine CF3 groups at positions 5 and 7 N-N exchange reactions with diamines Enhanced bioactivity (e.g., enzyme inhibition)

Key Observations:

  • Substituent Effects: The phenyl group at position 7 in the thienodiazepine may mimic the aryl substituents in benzodiazepines (e.g., position 5 in diazepam), but steric hindrance from the thiophene ring could reduce receptor binding affinity .
  • Fluorinated analogs demonstrate enhanced metabolic stability and bioactivity, suggesting that halogenation could be a strategic modification for 7-phenyl-thienodiazepine derivatives .

Metabolic and Pharmacokinetic Considerations

  • Metabolism: Classical BZDs undergo hydroxylation or N-demethylation at position 7 .
  • Synthetic Accessibility: Fluorinated diazepines (e.g., naphtho[1,2-e][1,4]diazepines) are synthesized via N-N exchange reactions, whereas thienodiazepines likely require tailored cyclization methods to accommodate the sulfur heteroatom .

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel analogs with enhanced CNS permeability?

  • Methodological Answer : Train neural networks on BBB penetration datasets (e.g., ChEMBL) using molecular fingerprints (ECFP4) and ADME parameters. Generative adversarial networks (GANs) propose novel analogs, validated by parallel artificial membrane permeability assays (PAMPA) .

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